molecular formula C20H13BrFN3O3S B5346852 5-(4-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5346852
M. Wt: 474.3 g/mol
InChI Key: MTFWQOLVDXOMGG-BMRADRMJSA-N
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Description

This compound belongs to the pyrrol-2-one class of heterocyclic molecules, characterized by a five-membered lactam ring fused with diverse substituents. Key structural features include:

  • 4-Fluorobenzoyl group: A fluorinated benzoyl moiety at position 4, enhancing electronic effects and metabolic stability.
  • 3-Hydroxy group: A polar hydroxyl group at position 3, enabling hydrogen bonding and influencing solubility.
  • 5-Methyl-1,3,4-thiadiazol-2-yl: A sulfur-containing heterocycle at position 1, which may modulate biological activity through thioether interactions or π-stacking.

Properties

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3O3S/c1-10-23-24-20(29-10)25-16(11-2-6-13(21)7-3-11)15(18(27)19(25)28)17(26)12-4-8-14(22)9-5-12/h2-9,16,26H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFWQOLVDXOMGG-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Pyrrol-2-One Derivatives

The target compound shares a pyrrol-2-one core with analogs in and –5. Key differences include:

Compound Substituents at Key Positions Notable Properties Evidence ID
Target Compound 4-Bromophenyl, 4-fluorobenzoyl, 3-hydroxy, 5-methyl-1,3,4-thiadiazol-2-yl Potential halogen bonding, metabolic stability N/A
Compound 20 () 4-tert-Butyl-phenyl, 4-methyl-benzoyl, 2-hydroxy-propyl Higher lipophilicity (tert-butyl group)
Compound 21 () 4-Dimethylamino-phenyl, 4-methyl-benzoyl, 2-hydroxy-propyl Enhanced solubility (polar dimethylamino group)
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)... () Pyridin-3-ylmethyl, 4-ethoxybenzoyl Improved bioavailability (pyridine moiety)

Key Observations :

  • Halogen vs. Alkyl Substituents : The 4-bromophenyl group in the target compound may enhance binding affinity compared to the 4-tert-butyl group in Compound 20, as bromine’s larger atomic radius facilitates stronger halogen bonding .
  • Benzoyl Modifications : The 4-fluorobenzoyl group in the target compound likely improves metabolic resistance compared to 4-methyl-benzoyl (Compound 20) or 4-ethoxybenzoyl (), as fluorine reduces susceptibility to oxidative degradation.
Isostructural Halogenated Derivatives

–5 and 10 highlight the impact of halogen substitution on crystal packing and bioactivity:

  • Chloro vs. Bromo Derivatives : In isostructural compounds 4 (Cl) and 5 (Br) (–5), bromine’s larger size slightly distorts molecular conformation but preserves overall crystal packing. Similar behavior is expected in the target compound’s bromophenyl group compared to chloro analogs .
  • Biological Implications : Halogenated derivatives (e.g., ’s thiazole-triazole systems) often exhibit enhanced antimicrobial activity due to improved membrane penetration and target binding .
Heterocyclic Modifications
  • Thiadiazole vs. Thiazole/Triazole: The 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound differs from thiazole () or triazole () moieties.
  • Hydroxypropyl vs. Thiadiazole : In , a 2-hydroxypropyl group increases hydrophilicity, whereas the thiadiazole in the target compound balances hydrophobicity and π-stacking capability .

Structural and Crystallographic Insights

  • Planarity and Conformation : Like –5’s isostructural compounds, the target compound’s core is likely planar, with perpendicular orientation of the 4-fluorophenyl group to minimize steric clashes .
  • Hydrogen Bonding: The 3-hydroxy group may form intramolecular hydrogen bonds with the lactam carbonyl, stabilizing the enol tautomer, as seen in related pyrrol-2-ones .

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